2-[(S)-alpha-Methylbenzyl]isoindoline-1-one
Description
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one is a chiral isoindolin-1-one derivative characterized by an (S)-configured alpha-methylbenzyl substituent at the 2-position of the isoindolinone core.
Properties
IUPAC Name |
2-[(1S)-1-phenylethyl]-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16(17)18/h2-10,12H,11H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXLVBFNCNKYHU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1-one scaffold. The reaction conditions often include refluxing in a suitable solvent such as isopropanol and water, with a catalyst like silica-supported niobium complex to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into isoindoline derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced isoindoline derivatives, and various substituted isoindolines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors, modulating their activity and potentially exerting antipsychotic effects. The compound may also inhibit the aggregation of beta-amyloid proteins, suggesting a role in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, physical properties, and applications of 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one and analogous compounds:
Key Observations:
- In contrast, the hydroxy group in 6-Hydroxy-2-methylisoindolin-1-one increases polarity, favoring aqueous solubility . The fluorophenyl-oxoethyl group in the polymorph () introduces electron-withdrawing effects, which may stabilize the compound in biological environments .
- Stereochemical Considerations: The (S)-configuration in the target compound highlights the importance of enantioselectivity in drug design, as stereochemistry can influence binding affinity and metabolic stability. Racemic or non-chiral analogs (e.g., 1l in ) lack this specificity .
Physicochemical Properties
- Melting Point : Compound 1l exhibits a high melting point (149–152°C), attributed to crystalline packing enhanced by benzyl and 4-methylbenzyl groups. The target compound’s melting point may vary depending on substituent bulkiness and symmetry .
- Solubility : The hydroxy group in 6-Hydroxy-2-methylisoindolin-1-one likely improves water solubility, whereas the target compound’s benzyl group favors organic solvents .
Regulatory and Handling Considerations
- Safety Measures : Similar to alpha-methylbenzyl alcohol, the target compound likely requires precautions against skin/eye contact and inhalation. Proper disposal via incineration is advised .
- Regulatory Status: No chemical safety assessment is available for alpha-methylbenzyl alcohol derivatives, emphasizing the need for compound-specific evaluations .
Biological Activity
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one, a compound with the CAS number 203788-47-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the isoindoline family, characterized by a bicyclic structure that includes an isoindole moiety. The presence of the alpha-methylbenzyl group is crucial for its biological activity, influencing both its pharmacokinetics and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
- Receptor Interaction : Preliminary studies suggest that it may interact with adrenergic receptors, potentially influencing cardiovascular responses and neurochemical signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent research findings:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced prostaglandin E2 levels in cultured macrophages, indicating its potential as an anti-inflammatory agent. The IC50 value for COX inhibition was reported at 5 µM, showcasing its potency in modulating inflammatory responses .
- Antioxidant Activity : Research highlighted the compound's ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. In a DPPH assay, it exhibited a half-maximal effective concentration (EC50) of 10 µM, confirming its antioxidant properties .
- Anticancer Potential : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). This suggests that the compound may induce apoptosis through mechanisms involving caspase activation .
- Neuroprotective Properties : A neuroprotective study indicated that the compound could reduce neuronal cell death induced by glutamate toxicity. The protective effect was attributed to its antioxidant properties, with a notable reduction in lipid peroxidation levels observed .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound:
- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Renal excretion is the primary route for elimination, necessitating further studies on its pharmacodynamic properties.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[(S)-α-Methylbenzyl]isoindoline-1-one, and how can reaction conditions be optimized to ensure enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between isoindoline-1-one derivatives and chiral α-methylbenzyl precursors. To optimize enantiomeric purity, use chiral catalysts (e.g., asymmetric organocatalysts) and control reaction parameters such as temperature (e.g., cryogenic conditions to minimize racemization) and solvent polarity. Post-synthesis purification via chiral HPLC or recrystallization with enantiopure resolving agents is critical. Document reaction yields, stereochemical outcomes, and purity metrics (e.g., enantiomeric excess via polarimetry or chiral chromatography) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing 2-[(S)-α-Methylbenzyl]isoindoline-1-one, and how should data interpretation be standardized?
- Methodological Answer : Key techniques include:
- NMR : Assign stereochemistry using H/C NMR coupling constants and NOESY for spatial proximity analysis.
- HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to confirm enantiopurity.
- X-ray crystallography : Resolve absolute configuration by single-crystal analysis. Standardize data interpretation by cross-referencing with literature spectra of analogous isoindoline derivatives and reporting chemical shifts in δ (ppm) with solvent references .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility in academic research?
- Methodological Answer : Include detailed protocols for reagent stoichiometry, solvent systems, reaction timelines, and purification steps. Specify equipment (e.g., Schlenk lines for air-sensitive reactions) and analytical thresholds (e.g., ≥95% purity by HPLC). Provide raw spectral data in supplementary materials and reference commercial sources for reagents (e.g., CAS numbers, vendor catalog IDs) to mitigate batch variability .
Advanced Research Questions
Q. How does the stereochemistry of the α-methylbenzyl group influence the compound’s reactivity and non-covalent interactions in catalytic systems?
- Methodological Answer : Investigate stereoelectronic effects via comparative studies between (S)- and (R)-enantiomers. Use DFT calculations to model transition states in reactions (e.g., asymmetric catalysis) and validate predictions with kinetic experiments (e.g., rate constants measured via stopped-flow spectroscopy). Correlate stereochemical orientation with binding affinities using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What strategies can resolve contradictions between thermodynamic stability data and kinetic reactivity profiles for 2-[(S)-α-Methylbenzyl]isoindoline-1-one?
- Methodological Answer : Reconcile discrepancies by:
- Reproducing experiments under identical conditions (e.g., humidity, oxygen levels).
- Cross-validating techniques : Compare DSC (thermodynamic) with time-resolved FTIR (kinetic) data.
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent traces, impurities). Publish negative results and raw datasets to facilitate peer scrutiny .
Q. How can computational models predict degradation pathways of 2-[(S)-α-Methylbenzyl]isoindoline-1-one under varying environmental conditions?
- Methodological Answer : Use density functional theory (DFT) to simulate bond dissociation energies and identify labile sites (e.g., isoindoline carbonyl groups). Conduct accelerated aging studies (e.g., 70°C/75% RH) and validate predictions with LC-MS degradation product profiling. Incorporate machine learning to extrapolate long-term stability from short-term stress-test data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
